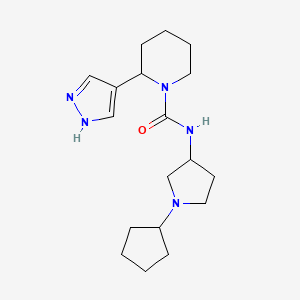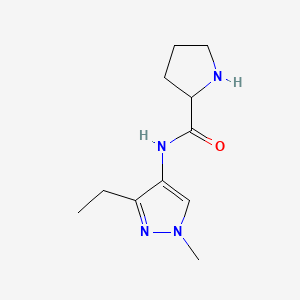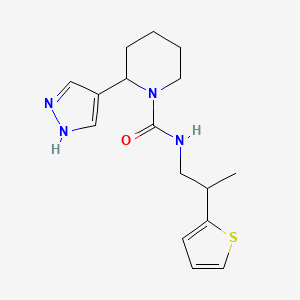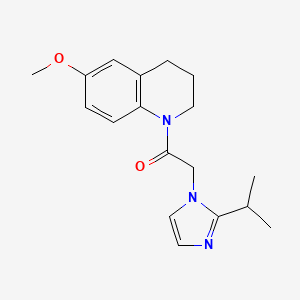![molecular formula C15H23N3OS B7643476 N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is currently being researched for its potential use in treating cancers and autoimmune diseases.
科学研究应用
N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide is being researched for its potential use in treating cancers and autoimmune diseases. It has been shown to inhibit several protein kinases that are important in the development and progression of these diseases. This compound has been tested in preclinical models of lymphoma, leukemia, and multiple myeloma, and has shown promising results in reducing tumor growth and improving survival rates.
作用机制
N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide works by selectively inhibiting several protein kinases, including BTK, ITK, and JAK3. These kinases are important in the development and progression of cancers and autoimmune diseases. By inhibiting these kinases, this compound can prevent the growth and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical models, this compound has been shown to reduce the growth and survival of cancer cells, inhibit inflammatory cytokine production, and improve immune cell function. This compound has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
实验室实验的优点和局限性
One advantage of using N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide in lab experiments is its selectivity for specific protein kinases. This allows researchers to study the effects of inhibiting these kinases in a controlled manner. However, one limitation of using this compound is its potential off-target effects. While this compound is selective for specific kinases, it may also inhibit other kinases that are important for normal cellular function.
未来方向
There are several future directions for research on N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is in studying the effects of this compound in other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further research is needed to fully understand the potential off-target effects of this compound and to develop strategies to mitigate these effects.
Conclusion
This compound is a promising small molecule inhibitor that targets protein kinases and has potential use in treating cancers and autoimmune diseases. Its selectivity for specific kinases allows for controlled studies of the effects of inhibiting these kinases, but its potential off-target effects need to be further studied. Future research on this compound will help to better understand its potential uses and limitations.
合成方法
The synthesis method for N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide involves several steps. First, 2-tert-butylsulfanylpyridine-4-carbaldehyde is reacted with 2-methylpyrrolidine and a reducing agent to form the intermediate compound. This intermediate is then reacted with an amine to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
属性
IUPAC Name |
N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-15(2,3)20-13-9-11(6-8-17-13)10-18-14(19)12-5-4-7-16-12/h6,8-9,12,16H,4-5,7,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGZLCPNAAOTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)CNC(=O)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643395.png)
![N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643403.png)




![N-[(3,5-difluorophenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643450.png)
![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)

![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)